molecular formula C17H25NO B12587035 Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- CAS No. 647017-98-9

Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl-

Cat. No.: B12587035
CAS No.: 647017-98-9
M. Wt: 259.4 g/mol
InChI Key: ZKZOXWYTUROXRH-UHFFFAOYSA-N
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Description

Table 1: Key Functional Groups and Spectral Signatures

Functional Group Spectral Signature (NMR/IR) Role in Molecular Behavior
Phenolic hydroxyl δ 5.2 ppm (¹H NMR); 3350 cm⁻¹ (IR) Hydrogen bonding, acidity
Methyl group δ 1.8 ppm (¹H NMR) Steric effects, electronic shielding
Allylic amine δ 2.9–3.3 ppm (¹H NMR) Basicity, nucleophilic reactivity
Cyclohexyl ring δ 1.2–2.1 ppm (¹H NMR) Conformational rigidity

The allylic amine group participates in intramolecular interactions, such as hydrogen bonding with the phenolic hydroxyl group, stabilizing specific conformations.

Properties

CAS No.

647017-98-9

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

2-(1-cyclohexylbut-3-enylamino)-3-methylphenol

InChI

InChI=1S/C17H25NO/c1-3-8-15(14-10-5-4-6-11-14)18-17-13(2)9-7-12-16(17)19/h3,7,9,12,14-15,18-19H,1,4-6,8,10-11H2,2H3

InChI Key

ZKZOXWYTUROXRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)NC(CC=C)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- typically involves nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of a strong nucleophile and an electron-withdrawing group on the aromatic ring to facilitate the substitution . The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process might include steps such as alkylation, amination, and cyclization, followed by purification techniques like crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the phenol group into a quinone structure.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols with different functional groups.

Scientific Research Applications

Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Nitrosourea Derivatives (1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea)

  • Structural Similarity: Both compounds share a cyclohexyl group, which enhances lipid solubility and influences pharmacokinetics. However, nitrosoureas include a reactive nitroso group, absent in the phenolic compound .
  • Biological Activity: Nitrosoureas exhibit potent antitumor activity via DNA alkylation. In contrast, the phenolic compound lacks a nitroso group, suggesting a different mechanism of action (if bioactive).
  • Metabolism: Nitrosoureas degrade rapidly in plasma (half-life ~5 minutes), releasing isocyanate intermediates. The phenolic compound’s amino and butenyl groups may undergo oxidative metabolism but lack evidence of similar degradation pathways .

Phenolic Metal Complexes (e.g., Zinc(II) Complex with Phenolic Ligands)

  • Structural Similarity: The zinc complex in uses a phenolic ligand with amino-methyl and pyridyl substituents, analogous to the amino-cyclohexylbutenyl group in the target compound .
  • Chemical Reactivity: The zinc complex’s phenolic oxygen participates in coordination bonds, while the target compound’s phenol group may act as a hydrogen-bond donor or undergo electrophilic substitution.
  • Applications: Zinc-phenolic complexes are studied for catalysis or material science, whereas the target compound’s applications remain speculative without direct data .

Data Table: Key Properties of Compared Compounds

Property Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Zinc(II)-Phenolic Complex
Molecular Weight ~290–320 g/mol (estimated) 214.6 g/mol ~700 g/mol (complex)
Lipophilicity (LogP) Moderate (cyclohexyl group) High (logP >2) Low (polar coordination bonds)
Bioactivity Unknown Anticancer (DNA alkylation) Catalytic/material use
Metabolic Stability Hypothetically stable Rapid degradation (t₁/₂ = 5 min) Stable in solid state
Key Functional Groups Phenol, amino, cyclohexyl, butenyl Nitroso, chloroethyl, cyclohexyl Phenol, pyridyl, Zn-coordination

Research Findings and Limitations

  • Nitrosoureas: Demonstrated efficacy in crossing the blood-brain barrier (e.g., cerebrospinal fluid concentrations 3× plasma in dogs) due to lipophilicity. The phenolic compound’s cyclohexyl group may similarly enhance tissue penetration but lacks experimental validation .
  • Critical Knowledge Gaps: No direct studies on the synthesis, toxicity, or applications of "Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl-" were identified in the evidence. Comparisons rely on extrapolation from structurally related compounds.

Biological Activity

Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- (CAS: 647017-98-9) is a compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- is C17_{17}H25_{25}NO, with a molecular weight of approximately 259.387 g/mol. The compound features a phenolic structure with an amino group that contributes to its biological activity.

1. Anticancer Properties

Research has highlighted the anticancer potential of various phenolic compounds, including those structurally related to Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl-. Phenolics are known to inhibit cancer cell proliferation through multiple mechanisms:

  • Cell Cycle Arrest: Phenolic compounds can induce cell cycle arrest in cancer cells, thereby preventing their proliferation. For instance, studies have shown that certain phenolic acids can influence the expression of proteins involved in the cell cycle, such as p53 and p21 .
  • Apoptosis Induction: Compounds similar to this phenol have been demonstrated to trigger apoptosis in various cancer cell lines. For example, kaempferol and myricetin have shown significant apoptotic effects in lung carcinoma and colorectal cancer models, respectively .

2. Anti-inflammatory Effects

The anti-inflammatory properties of phenolic compounds are well-documented. They exert their effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory processes .

Phenolic Compound Mechanism Target
Gallic AcidInhibition of COXInflammatory pathways
Ferulic AcidSuppression of TNF-alphaCytokine signaling
MyricetinReduction of IL-6Immune response

3. Antibacterial Activity

Phenolic compounds exhibit antibacterial properties against a range of pathogens. The mechanism typically involves disrupting bacterial cell membranes and inhibiting key metabolic pathways. For instance, studies indicate that certain phenolics can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Activity

A study investigated the effects of structurally related phenolic compounds on human prostate cancer cells (DU-145). The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Action

In vitro studies demonstrated that a phenolic extract containing similar structures reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential for therapeutic applications in chronic inflammatory diseases .

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